molecular formula C22H23FN6O B2655336 1-(3-Fluoro-2-methylphenyl)-3-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]urea CAS No. 1396747-02-6

1-(3-Fluoro-2-methylphenyl)-3-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]urea

Cat. No.: B2655336
CAS No.: 1396747-02-6
M. Wt: 406.465
InChI Key: YMJWJYMJRQCKCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Fluoro-2-methylphenyl)-3-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]urea is a useful research compound. Its molecular formula is C22H23FN6O and its molecular weight is 406.465. The purity is usually 95%.
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Scientific Research Applications

Phosphodiesterase 1 (PDE1) Inhibitors for Cognitive Impairment Treatment

A study highlighted the design, synthesis, and optimization of 3-aminopyrazolo[3,4-d]pyrimidinones, leading to the identification of a clinical candidate, ITI-214, for the treatment of cognitive deficits associated with schizophrenia and Alzheimer's disease. This compound showed picomolar inhibitory potency for PDE1 and excellent selectivity against other PDE families, demonstrating efficacy in vivo (Li et al., 2016).

Antipsoriasis Drug Candidate

Another study focused on the structural optimization of a lead compound to discover potent FMS-like tyrosine kinase 3 (FLT3) inhibitors. The compound, identified as 18b, showed significant antipsoriatic effects in a K14-VEGF transgenic mouse model of psoriasis, without recurrence post-treatment, making it a potential drug candidate for psoriasis treatment (Li et al., 2016).

Supramolecular Chemistry and Dimerization

Research into the dimerization of ureidopyrimidones via quadruple hydrogen bonding revealed their potential as building blocks in supramolecular chemistry. The study provided insights into the structural preorganization facilitating dimerization, with implications for the design of supramolecular architectures (Beijer et al., 1998).

CCR1 Antagonist for Inflammation and Cancer

A potent nonpeptide CCR1 antagonist, synthesized for PET imaging, demonstrated potential for studying inflammatory diseases and cancer. The synthesis involved a module-assisted two-step one-pot procedure, highlighting the compound's relevance in medical research (Mäding et al., 2006).

Central Nervous System Agents

The synthesis and pharmacological screening of N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas identified compounds with anxiolytic activity and muscle-relaxant properties. This research points to the potential of these compounds in treating CNS disorders (Rasmussen et al., 1978).

Properties

IUPAC Name

1-(3-fluoro-2-methylphenyl)-3-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN6O/c1-16-19(23)8-5-9-20(16)27-22(30)26-17-14-24-21(25-15-17)29-12-10-28(11-13-29)18-6-3-2-4-7-18/h2-9,14-15H,10-13H2,1H3,(H2,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMJWJYMJRQCKCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)NC(=O)NC2=CN=C(N=C2)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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